molecular formula C26H22BrN3O4 B10778435 BR-Coeleneterazine

BR-Coeleneterazine

Cat. No.: B10778435
M. Wt: 520.4 g/mol
InChI Key: UCEOLAINXJPTDK-NVQXNPDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BR-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. This core is then modified with various substituents to achieve the desired properties. The synthetic routes often involve the use of harsh reaction conditions, including high temperatures and strong acids or bases .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: BR-Coeleneterazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BR-Coeleneterazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BR-Coeleneterazine involves its oxidation by a luciferase enzyme in the presence of oxygen. This reaction produces an excited state intermediate, which emits light as it returns to the ground state. The emitted light can be used to monitor various biological processes .

Comparison with Similar Compounds

BR-Coeleneterazine is unique among coelenterazine derivatives due to its specific substituents, which confer distinct luminescent properties. Similar compounds include:

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in both in vitro and in vivo studies .

Properties

Molecular Formula

C26H22BrN3O4

Molecular Weight

520.4 g/mol

IUPAC Name

(2S,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26-/m0/s1

InChI Key

UCEOLAINXJPTDK-NVQXNPDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO

Origin of Product

United States

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